molecular formula C4H9O4P B8776966 Dimethyl acetylphosphonate CAS No. 17674-28-1

Dimethyl acetylphosphonate

Cat. No. B8776966
CAS RN: 17674-28-1
M. Wt: 152.09 g/mol
InChI Key: RJTQMWKXFLVXPU-UHFFFAOYSA-N
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Patent
US08026278B2

Procedure details

Acetyl chloride (7.85 ml, 110 mmol) was cooled to 0° C. and stirred. Trimethylphosphite (11.8 ml, 100 mmol) was added drop-wise over one hour while the cooling was maintained. The mixture was then heated to 80° C. for 5 minute to remove un-reacted acetyl chloride (the flow of argon accelerates the process). The crude product was used in the next step without additional purification (theoretical yield is 15.2 g).
Quantity
7.85 mL
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[CH3:5][O:6][P:7]([O:10]C)[O:8][CH3:9]>>[C:1]([P:7](=[O:10])([O:8][CH3:9])[O:6][CH3:5])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
7.85 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
11.8 mL
Type
reactant
Smiles
COP(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
un-reacted acetyl chloride (the flow of argon
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without additional purification (theoretical yield is 15.2 g)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)P(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.